7-(6-(4-(2,3-dimethylphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
Description
This compound is a quinazolinone derivative featuring a [1,3]dioxolo[4,5-g]quinazolin-8(5H)-one core substituted with a 6-oxohexyl chain linked to a 4-(2,3-dimethylphenyl)piperazine moiety. Its structural complexity suggests applications in medicinal chemistry, particularly targeting receptors or enzymes sensitive to arylpiperazine motifs. The 6-oxohexyl spacer likely modulates flexibility and binding pocket accessibility, critical for pharmacological activity .
Properties
Molecular Formula |
C27H32N4O4S |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
7-[6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C27H32N4O4S/c1-18-7-6-8-22(19(18)2)29-11-13-30(14-12-29)25(32)9-4-3-5-10-31-26(33)20-15-23-24(35-17-34-23)16-21(20)28-27(31)36/h6-8,15-16H,3-5,9-14,17H2,1-2H3,(H,28,36) |
InChI Key |
ONCNPYUQZKUFPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(6-(4-(2,3-dimethylphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable halogenated precursor reacts with 2,3-dimethylphenylpiperazine.
Attachment of the Hexyl Chain: The hexyl chain is attached through alkylation reactions, often using alkyl halides or sulfonates in the presence of a base.
Formation of the Dioxolane Moiety: The dioxolane ring is formed by reacting the appropriate diol with an aldehyde or ketone under acidic conditions.
Thioxo Group Introduction: The thioxo group is introduced via thiolation reactions, typically using thiourea or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions, leading to the formation of diols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, sulfonates
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted piperazines
Hydrolysis: Diols
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with structural similarities to this quinazolinone derivative exhibit notable antimicrobial activities. For instance:
| Compound | Activity | Target Pathogen |
|---|---|---|
| 7a | Antibacterial | E. coli |
| 7b | Antifungal | S. aureus |
Studies have shown that these compounds can inhibit bacterial growth by targeting essential enzymes involved in fatty acid synthesis, thus demonstrating their potential as effective antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research has demonstrated that it can induce apoptosis in cancer cells through several mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines.
- Apoptotic Pathways : It activates caspases and alters the expression of Bcl-2 family proteins, leading to programmed cell death .
Neuroprotective Effects
Another significant application of this compound lies in its neuroprotective properties. Studies reveal that it can protect neuronal cells from oxidative stress and inflammation:
- Cell Viability Assays : The compound significantly enhances cell viability in oxidative stress models.
- Reduction of Inflammatory Cytokines : It decreases levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
Case Studies and Research Findings
-
Antimicrobial Study :
A study published in a peer-reviewed journal highlighted the effectiveness of similar piperazine derivatives against multidrug-resistant bacterial strains. The findings suggested that modifications in the chemical structure could enhance antibacterial activity significantly . -
Cancer Research :
A comprehensive study assessed the anticancer effects of the compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell growth and induction of apoptosis, supporting its potential use as a therapeutic agent in oncology . -
Neuroprotection :
In an experimental model of neurodegeneration, the compound demonstrated protective effects against beta-amyloid-induced toxicity in neuronal cells. This suggests its potential application in treating neurodegenerative diseases like Alzheimer's .
Mechanism of Action
The mechanism of action of 7-(6-(4-(2,3-dimethylphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is likely to involve interactions with specific molecular targets such as enzymes, receptors, or ion channels. The piperazine ring is known to interact with neurotransmitter receptors, while the quinazolinone core can inhibit various enzymes. The compound’s effects are mediated through these interactions, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Modifications
Key structural analogs differ in substituents on the piperazine ring, alkyl chain length, or quinazolinone core modifications. Below is a comparative analysis:
Electronic and Steric Effects
- 2,3-Dimethylphenyl vs. 2-Fluorophenyl: The dimethyl groups on the phenyl ring increase steric bulk and electron-donating effects, which may enhance binding to hydrophobic pockets. Fluorine’s metabolic resistance could also prolong half-life compared to the dimethyl-substituted derivative .
- Alkyl Chain Length (6-oxohexyl vs. 4-oxobutyl): The 6-oxohexyl chain in the target compound provides greater conformational flexibility, enabling adaptation to diverse binding sites.
Pharmacological Implications
Thioxo Group :
The thioxo (C=S) group at position 6 may enhance hydrogen-bond acceptor capacity compared to carbonyl (C=O) analogs, influencing interactions with serine or cysteine residues in enzymatic targets.Piperazine Motif : Both the target compound and its analogs retain the piperazine group, a common pharmacophore in dopamine and serotonin receptor ligands. Substituents on the phenyl ring (e.g., dimethyl vs. fluoro) could modulate receptor subtype selectivity .
Biological Activity
The compound 7-(6-(4-(2,3-dimethylphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described by its IUPAC name and its molecular formula. The compound features a quinazoline core with multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H30N4O3S |
| Molecular Weight | 446.58 g/mol |
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. For instance, derivatives of quinazoline have been shown to reduce oxidative stress in various cellular models. The antioxidant activity is often evaluated using assays that measure the ability to scavenge free radicals or inhibit lipid peroxidation.
Neuroprotective Effects
Studies have suggested that quinazoline derivatives can exert neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation. For example, TKM01, a related compound, demonstrated inhibition of acetylcholinesterase (AChE) and reduced lipid peroxidation in zebrafish models of Alzheimer's disease . This suggests a potential mechanism for neuroprotection that may also apply to our compound of interest.
Antimicrobial Activity
The antimicrobial properties of related piperazine derivatives have been documented. Compounds similar to the one have shown effectiveness against both gram-positive and gram-negative bacteria . This activity is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
The biological activity of the compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes such as AChE, which is crucial in neurotransmitter regulation.
- Antioxidant Mechanisms : The presence of functional groups capable of donating electrons may facilitate the scavenging of free radicals.
- Modulation of Gene Expression : Some studies suggest that these compounds can influence the expression of genes involved in oxidative stress response and lipid metabolism .
Case Study 1: Neuroprotective Properties
In a study evaluating TKM01's effects on neuroinflammation and oxidative stress in zebrafish larvae, it was found that treatment reduced levels of AChE and lipid peroxidation while enhancing antioxidant enzyme activity . This indicates potential pathways through which our compound might exert similar protective effects.
Case Study 2: Antimicrobial Testing
A series of piperazine derivatives were tested against various bacterial strains. The results indicated moderate to good antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa . This aligns with the structural hypothesis that our compound could possess similar antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
